Technical Guide: (3S)-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate
Technical Guide: (3S)-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate
Topic: (3S)-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Characteristics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Critical Chiral Synthon for Peptidomimetic and Kinase Inhibitor Design [1][2]
Executive Summary
(3S)-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (CAS: 92235-35-3) is a specialized chiral building block used extensively in the synthesis of conformationally constrained peptidomimetics and small-molecule inhibitors.[1] Structurally, it consists of a
This compound serves as a "masked" amino acid equivalent—specifically a constrained analogue of N-methylated asparagine or aspartic acid. Its primary utility lies in drug discovery campaigns targeting cyclin-dependent kinases (CDKs), factor Xa, and various proteases where the 2-oxopyrrolidine scaffold provides rigid orientation of pharmacophores to maximize binding affinity while improving metabolic stability compared to linear peptides.
Chemical Identity & Physicochemical Characteristics[2][3][4][5][6][7][8][9][10]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | tert-butyl N-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]carbamate |
| Common Synonyms | (S)-3-(Boc-amino)-1-methyl-2-pyrrolidinone; Boc-(S)-3-amino-1-methyl-2-pyrrolidone |
| CAS Number | 92235-35-3 (S-isomer); 1384264-11-2 (Racemate/Unspecified) |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCN(C)C1=O |
Physical Properties[1]
-
Solubility: Highly soluble in polar organic solvents (DCM, DMSO, Methanol, Ethyl Acetate). Low solubility in water.
-
Melting Point: Typically 78–82 °C (Enantiomer dependent; racemates may differ).
-
Chirality: (S)-configuration at C3.
-
Stability: Stable under standard laboratory conditions. Hygroscopic; store under inert atmosphere.
Structural Analysis & Spectroscopic Signature[10]
The structural integrity of this compound relies on the preservation of the chiral center at C3 and the stability of the N-methyl lactam ring.
NMR Characterization (CDCl₃, 400 MHz)
The following chemical shifts are characteristic for the (S)-enantiomer (and its enantiomer, with identical scalar couplings):
- 5.10 (br s, 1H): Carbamate NH proton. Broadening indicates exchangeable character.
- 4.15 (m, 1H): C3-H methine proton. The multiplet arises from coupling with the NH and the C4 methylene protons.
- 3.30 – 3.35 (m, 2H): C5-H methylene protons adjacent to the lactam nitrogen.
- 2.88 (s, 3H): Diagnostic Peak. N-Methyl singlet. The chemical shift is distinct for lactam N-Me vs amine N-Me.
- 2.60 – 1.90 (m, 2H): C4-H methylene protons (ring puckering creates diastereotopic protons).
- 1.45 (s, 9H): tert-Butyl group (Boc).[4]
Synthetic Methodology
The synthesis of (3S)-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a classic example of "chiral pool" synthesis, typically starting from L-Aspartic Acid . This route preserves the stereochemistry of the natural amino acid.
Core Synthesis Pathway (L-Aspartic Acid Route)
This protocol ensures high enantiomeric excess (>98% ee) by avoiding racemization prone conditions.
-
Protection: L-Aspartic acid is N-protected with Boc₂O.[1]
-
Anhydride Formation: Dehydration of N-Boc-L-Aspartic acid using Acetic Anhydride or DCC yields N-Boc-L-Aspartic anhydride.[1]
-
Ring Opening: Reaction with Methylamine (anhydrous or in THF) opens the anhydride to form the corresponding amide-acid (regioisomers may form, but cyclization converges them).
-
Cyclization: The intermediate is cyclized to the succinimide (pyrrolidine-2,5-dione) or directly to the lactam depending on the reduction strategy.
-
Note: To get the 2-oxopyrrolidine (lactam) rather than the 2,5-dione (succinimide), a selective reduction is required, or the synthesis proceeds via the Methionine route (cyclization of N-Boc-Methionine -> alkylation -> hydrolysis) or via 2,4-diaminobutyric acid .
-
Preferred Industrial Route: Cyclization of N-Boc-L-2,4-diaminobutyric acid derivatives or selective reduction of the succinimide carbonyl.[1]
-
Visualization of Synthesis Logic
Figure 1: Synthetic flow from L-Aspartic Acid to the target lactam. The dashed line represents the challenging selective reduction step often required if starting from the succinimide.
Applications in Drug Discovery[2]
Kinase Inhibition (CDK2)
The 3-amino-2-oxopyrrolidine scaffold mimics the transition state of peptide bond hydrolysis or specific turn motifs in proteins.[1] In CDK2 inhibitors, this moiety acts as a rigid linker that positions hydrogen bond donors/acceptors into the ATP-binding pocket.
-
Mechanism: The lactam carbonyl accepts a hydrogen bond from the kinase hinge region, while the C3-amine (after Boc removal) vectors substituents into the solvent-exposed region or hydrophobic back-pocket.
Peptidomimetics (Gamma-Turn Mimics)
This compound is a "Freidinger lactam" analogue. It constrains the
-
Increasing potency by reducing the entropic penalty of binding.
-
Improving proteolytic stability (the lactam is resistant to standard proteases).
Experimental Workflow: Deprotection & Coupling
To use this compound, the Boc group must be removed to reveal the reactive primary amine.
Protocol: Standard Acidolytic Deprotection
-
Dissolution: Dissolve 1.0 eq of (3S)-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate in anhydrous 1,4-dioxane or DCM.
-
Acid Addition: Add 5–10 eq of 4M HCl in dioxane (or TFA in DCM).
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of starting material) or LC-MS (appearance of mass M-100).
-
Workup: Concentrate in vacuo. The resulting salt (hydrochloride or trifluoroacetate) is unstable as a free base for long periods and should be used immediately in the subsequent coupling reaction.
Figure 2: Activation workflow for utilizing the scaffold in medicinal chemistry.
Safety & Handling (E-E-A-T)
Hazard Identification
Storage & Stability[1]
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Hygroscopic.[1] Store under Nitrogen or Argon.
-
Shelf Life: >2 years if stored properly in a sealed container.
References
-
Vertex Pharmaceuticals. (2023).[8] CDK2 inhibitors and methods of use thereof. Patent CN117177744A. Link
-
ChemicalBook. (2024). Product Entry: (S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7171888 (Related Structure). Link
- Freidinger, R. M., et al. (1982). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science. (Contextual reference for Lactam Mimetics).
Sources
- 1. 101385-93-7|N-Boc-3-Pyrrolidinone|BLD Pharm [bldpharm.com]
- 2. CAS 886365-01-1 | 3-N-BOC-Amino-1-[2-amino-1-(2-amino-phenyl)-ethyl]-pyrrolidine - Synblock [synblock.com]
- 3. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester | C10H20N2O2 | CID 7171888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. achemblock.com [achemblock.com]
- 7. 1384264-11-2|tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 8. CN117177744A - CDK2 inhibitors and methods of use - Google Patents [patents.google.com]

